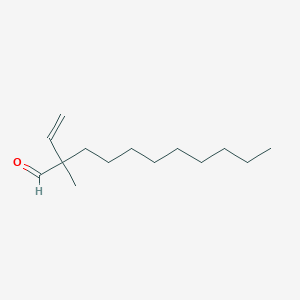
Undecanal, 2-ethenyl-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecanal, 2-ethenyl-2-methyl-, also known as 2-Methylundecanal, is an organic compound with the molecular formula C12H24O. It is a colorless or pale yellow liquid that is soluble in organic solvents such as ether and ethanol. This compound is naturally found in kumquat peel oil and has a distinctive herbaceous, orange, and ambergris-like odor .
準備方法
Synthetic Routes and Reaction Conditions
The first synthesis of 2-Methylundecanal was recorded by Georges Darzens in 1904 from methyl nonyl ketone and ethyl chloroacetateThe glycidate then undergoes saponification followed by decarboxylation .
Another industrial synthesis method begins with the conversion of undecanal to 2-methyleneundecanal by reacting it with formaldehyde in the presence of a base. The 2-methyleneundecanal is then hydrogenated to give 2-Methylundecanal. The resulting solution is over 50% 2-methyleneundecanal, which is then separated from by-products using fractional distillation .
Industrial Production Methods
In industrial settings, the required undecanal in the first step is generated from 1-decene by hydroformylation. This process involves the reaction of 1-decene with hydrogen and carbon monoxide to produce undecanal .
化学反応の分析
Types of Reactions
2-Methylundecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include Grignard reagents and organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes and alcohols.
科学的研究の応用
2-Methylundecanal is used in various scientific research applications, including:
Chemistry: It is used as a fragrance component in soaps, detergents, and perfumes due to its pleasant odor.
Biology: It is studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other organic compounds and as a flavoring agent in food products.
作用機序
The mechanism of action of 2-Methylundecanal involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to olfactory receptors, which are responsible for detecting odors. This interaction triggers a signal transduction pathway that leads to the perception of its distinctive smell .
類似化合物との比較
Similar Compounds
- Hexyl cinnamaldehyde
- Isobutyraldehyde
- Lilial
Comparison
2-Methylundecanal is unique due to its distinctive odor profile, which includes herbaceous, orange, and ambergris-like notes. At high dilution, it has a flavor similar to honey and nuts . This makes it particularly valuable in the fragrance and flavor industries compared to other similar compounds.
特性
CAS番号 |
185745-88-4 |
|---|---|
分子式 |
C14H26O |
分子量 |
210.36 g/mol |
IUPAC名 |
2-ethenyl-2-methylundecanal |
InChI |
InChI=1S/C14H26O/c1-4-6-7-8-9-10-11-12-14(3,5-2)13-15/h5,13H,2,4,6-12H2,1,3H3 |
InChIキー |
QBRGSOQSKBQMQP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C)(C=C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















